

Applications of 2'-Deoxyadenosine- $^{15}\text{N}_1$ in genetic therapy research.

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Compound of Interest

Compound Name: 2'-Deoxyadenosine- $^{15}\text{N}_1$

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Applications of 2'-Deoxyadenosine- $^{15}\text{N}_1$ in Genetic Therapy Research

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The stable isotope-labeled nucleoside, 2'-Deoxyadenosine- $^{15}\text{N}_1$, serves as a powerful tool in genetic therapy research, enabling precise tracing and quantification of metabolic pathways and DNA dynamics. Its incorporation into cellular processes allows for sensitive detection by mass spectrometry, providing valuable insights into the efficacy and safety of novel therapeutic interventions. These application notes provide detailed methodologies for leveraging 2'-Deoxyadenosine- $^{15}\text{N}_1$ in two critical areas of genetic therapy: monitoring metabolic correction in Adenosine Deaminase Severe Combined Immunodeficiency (ADA-SCID) gene therapy and assessing DNA repair mechanisms following CRISPR-Cas9 gene editing.

Application Note 1: Tracing Deoxyadenosine Metabolism to Monitor ADA-SCID Gene Therapy Efficacy

Background:

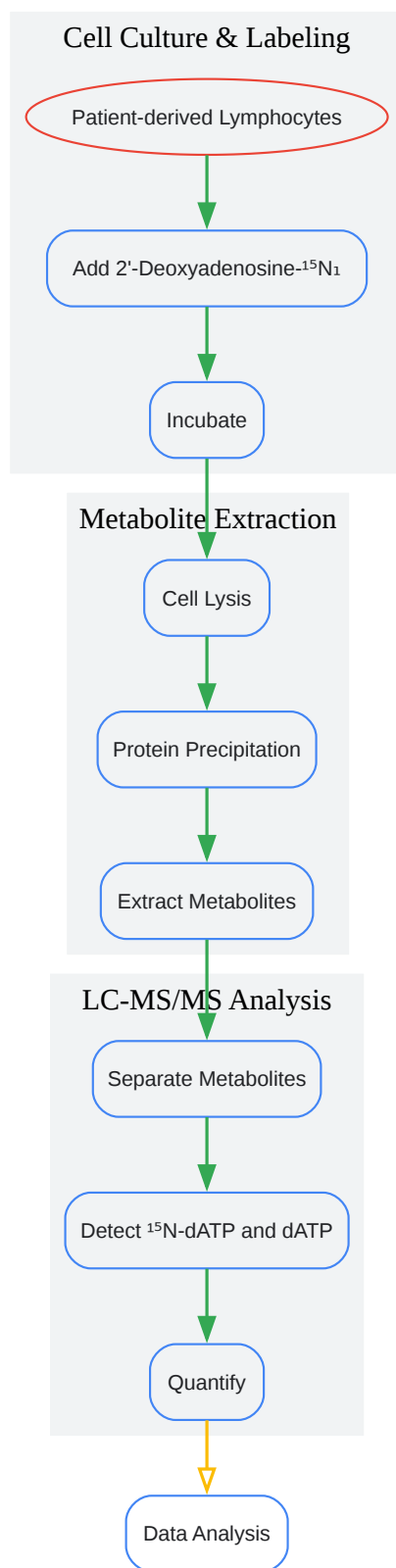
Adenosine Deaminase (ADA) deficiency is a genetic disorder that leads to the accumulation of toxic metabolites, primarily 2'-deoxyadenosine.[1][2][3] In the absence of ADA, 2'-deoxyadenosine is phosphorylated to deoxyadenosine triphosphate (dATP), which is highly toxic to lymphocytes, causing severe combined immunodeficiency (SCID).[1][2][3][4] Gene therapy aims to restore ADA enzyme function, thereby reducing the levels of toxic deoxyadenosine and its metabolites.

Application:

2'-Deoxyadenosine- $^{15}\text{N}_1$ can be used as a metabolic tracer to monitor the efficacy of ADA-SCID gene therapy. By introducing the labeled compound into patient-derived cells or animal models, researchers can track its conversion to ^{15}N -dATP. A successful gene therapy will result in a significant reduction in the intracellular pool of ^{15}N -dATP, providing a direct quantitative measure of restored ADA activity.

Experimental Workflow:

The general workflow involves culturing patient-derived lymphocytes, introducing 2'-Deoxyadenosine- $^{15}\text{N}_1$, extracting metabolites, and analyzing the levels of labeled and unlabeled dATP using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).



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Workflow for ^{15}N -dATP quantification.

Quantitative Data:

The following table presents representative data from an in vitro experiment comparing dATP levels in untreated ADA-deficient cells, cells treated with a mock vector, and cells treated with a functional ADA gene therapy vector, after incubation with 2'-Deoxyadenosine-¹⁵N₁.

Cell Line/Treatment	Total dATP (fmol/10 ⁶ cells)	¹⁵ N-dATP (fmol/10 ⁶ cells)	% ¹⁵ N-dATP
Healthy Control	150	< 5	< 3.3%
ADA-deficient (untreated)	2500	1875	75%
ADA-deficient + Mock Vector	2450	1813	74%
ADA-deficient + Gene Therapy	450	90	20%

Protocol 1: Quantification of ¹⁵N-dATP in Lymphocytes

- Cell Culture and Labeling:
 - Culture patient-derived or control lymphocytes in appropriate media.
 - Introduce 2'-Deoxyadenosine-¹⁵N₁ to a final concentration of 10 μM.
 - Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
- Metabolite Extraction:
 - Harvest 5 x 10⁶ cells by centrifugation.
 - Wash the cell pellet twice with ice-cold PBS.
 - Lyse the cells by adding 200 μL of ice-cold 70% methanol.
 - Incubate on ice for 10 minutes, with vortexing every 2 minutes.

- Centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate proteins.
- Transfer the supernatant containing the metabolites to a new tube.
- Sample Preparation for LC-MS/MS:
 - Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
 - Reconstitute the dried extract in 50 µL of LC-MS grade water.
 - If necessary, perform a dephosphorylation step using alkaline phosphatase to convert dATP to deoxyadenosine for easier analysis.
- LC-MS/MS Analysis:
 - Inject the sample onto a C18 reverse-phase column.
 - Use a gradient elution with mobile phases of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
 - Perform mass spectrometry in positive ion mode using multiple reaction monitoring (MRM) to detect the specific mass transitions for unlabeled deoxyadenosine and ¹⁵N-labeled deoxyadenosine.

Application Note 2: Assessing DNA Repair Dynamics After CRISPR-Cas9 Gene Editing

Background:

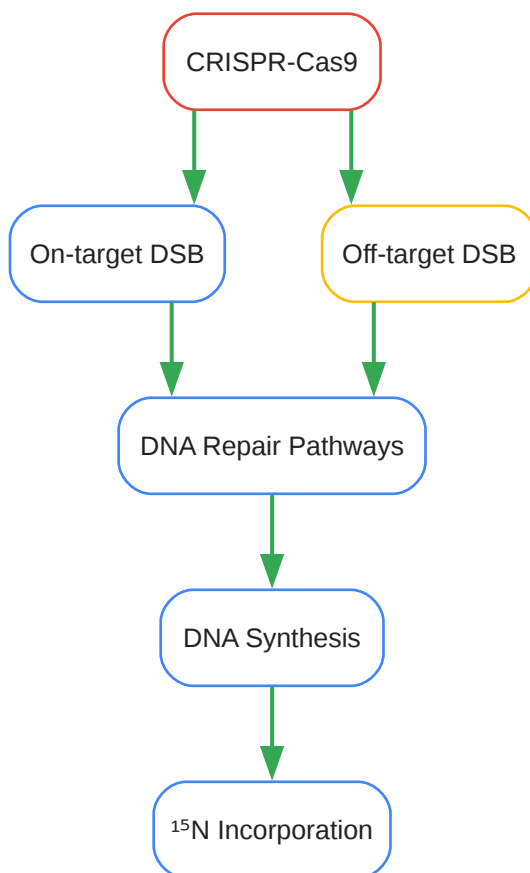
CRISPR-Cas9 and other gene editing technologies introduce double-strand breaks (DSBs) to facilitate genomic modifications. The cellular response to these breaks involves complex DNA repair pathways. A critical aspect of gene therapy safety and efficacy is ensuring that on-target edits are repaired correctly and that off-target cleavage is minimal and efficiently repaired.

Application:

2'-Deoxyadenosine-¹⁵N₁ can be utilized to measure the rate of DNA turnover and repair at specific genomic loci following gene editing. By pulse-labeling cells with 2'-Deoxyadenosine-

$^{15}\text{N}_1$ after CRISPR-Cas9-induced DSBs, the incorporation of the labeled nucleoside into newly synthesized DNA during repair can be quantified. This allows for a comparison of repair dynamics at on-target versus off-target sites. An increased rate of ^{15}N incorporation at a specific site indicates a higher level of DNA synthesis, likely due to repair activity.

Signaling Pathway and Logic:



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